1,3,5-Triphenylbenzene-D18
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Overview
Description
1,3,5-Triphenylbenzene-D18 is an isotopically labeled derivative of 1,3,5-Triphenylbenzene. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl rings. The isotopic labeling with deuterium makes it particularly useful in various research applications, including spectroscopy and mechanistic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triphenylbenzene-D18 can be synthesized through a series of organic reactions. One common method involves the deuteration of 1,3,5-Triphenylbenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenylbenzene-D18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-Triphenylbenzene-D18 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in mechanistic studies and as a standard in spectroscopic analyses.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Mechanism of Action
The mechanism of action of 1,3,5-Triphenylbenzene-D18 is primarily related to its role as a deuterium-labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as tracing metabolic pathways in biological studies or understanding reaction mechanisms in chemical research .
Comparison with Similar Compounds
1,3,5-Triphenylbenzene-D18 can be compared with other similar compounds, such as:
1,3,5-Triphenylbenzene: The non-deuterated version, which lacks the isotopic labeling.
1,3,5-Triferrocenylbenzene: A derivative with ferrocenyl groups, used in studies involving metallocenes.
1,3,5-Trisubstituted Benzene Derivatives: Compounds with various substituents on the phenyl rings, used in different research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic and mechanistic studies .
Properties
Molecular Formula |
C24H18 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,4,6-trideuterio-3,5-bis(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D |
InChI Key |
SXWIAEOZZQADEY-QICNJPGCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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